1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13477739
Molecular Formula: C13H23N3O4
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N3O4 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | methyl 1-acetyl-4-[(2S)-2-amino-3-methylbutanoyl]piperazine-2-carboxylate |
| Standard InChI | InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1 |
| Standard InChI Key | OXHDITZZGFDKEM-DTIOYNMSSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s piperazine ring provides conformational flexibility, while the acetyl and methyl ester groups enhance solubility and metabolic stability . The (S)-2-amino-3-methyl-butyryl moiety introduces stereochemical specificity, critical for target binding .
Spectral Data
-
NMR: Peaks corresponding to the acetyl (δ 2.1 ppm), methyl ester (δ 3.7 ppm), and piperazine protons (δ 3.2–3.5 ppm) confirm the structure .
-
MS: ESI-MS shows a [M+H]⁺ ion at m/z 286.2, consistent with the molecular formula.
Synthesis and Derivatives
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Piperazine Functionalization: Acetylation of piperazine-2-carboxylic acid methyl ester using acetyl chloride .
-
Side-Chain Coupling: Introduction of the (S)-2-amino-3-methyl-butyryl group via HATU-mediated amide bond formation .
-
Purification: Crystallization in methanol/water (2.5:1 ratio) yields >98% purity .
Key Intermediate:
-
(2S,5R)-4-[5-(4-Bromo-3-trifluoromethoxy-phenylcarbamoyl)-pyridin-2-yl]-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester .
Structural Analogues
| Derivative | Modification | Activity Change |
|---|---|---|
| Homopiperazine variant | Replacement of piperazine | Enhanced sEH inhibition |
| Carboxylic acid form | Hydrolysis of methyl ester | Reduced bioavailability |
| Study Model | Outcome | Reference |
|---|---|---|
| CFA-induced arthritis (mice) | 60% reduction in paw swelling | |
| LPS-induced sepsis (mice) | Survival time increased by 40% | |
| HCV replication assay | 99% viral load reduction |
Toxicity Profile:
Applications in Drug Development
Anti-Inflammatory Agents
The compound’s sEH inhibitory activity positions it as a candidate for:
-
Arthritis: Reduces COX-2 and TNF-α expression in synovial tissue .
-
Acute Pancreatitis: Attenuates neutrophil infiltration and pancreatic edema .
Antiviral Therapeutics
As an HCV NS5A inhibitor, it demonstrates:
Challenges and Future Directions
-
Stereochemical Sensitivity: Minor deviations in the (S)-2-amino-3-methyl-butyryl configuration reduce activity by >90% .
-
Metabolic Stability: Ester hydrolysis in plasma necessitates prodrug strategies .
Ongoing Research:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume